molecular formula C7H12 B15253278 (Prop-1-en-2-yl)cyclobutane

(Prop-1-en-2-yl)cyclobutane

Cat. No.: B15253278
M. Wt: 96.17 g/mol
InChI Key: QRTKMUJLWMHNQK-UHFFFAOYSA-N
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Description

(Prop-1-en-2-yl)cyclobutane is a cyclobutane derivative featuring a propene (allyl) substituent at the 1-position of the four-membered ring. Its structure combines the inherent strain of the cyclobutane ring with the unsaturated character of the propene group, making it a versatile intermediate in organic synthesis and drug discovery. Cyclobutane derivatives are valued for their unique stereochemical and electronic properties, which influence reactivity and biological activity .

Properties

IUPAC Name

prop-1-en-2-ylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-6(2)7-4-3-5-7/h7H,1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTKMUJLWMHNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (Prop-1-en-2-yl)cyclobutane involves the [2+2] cycloaddition reaction. This reaction typically requires the use of alkenes and a suitable catalyst under controlled conditions. For instance, the reaction between an alkene and an allene can produce cyclobutane derivatives through photochemical or thermal activation .

Industrial Production Methods

Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-2-yl)cyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming cyclobutyl derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutyl derivatives.

    Substitution: Halogenated cyclobutane compounds.

Scientific Research Applications

(Prop-1-en-2-yl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Prop-1-en-2-yl)cyclobutane involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the prop-1-en-2-yl group. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Substituent Effects
  • (Prop-1-en-2-yl)cyclobutane : The propene group introduces allylic strain and π-electron density, enhancing reactivity in cycloadditions or functionalization reactions. Synthesis methods include [2+2] cycloadditions under mild conditions (e.g., HCl at room temperature, as seen in derivatives) .
  • Photodimerized Cyclobutanes (e.g., trans,cis,trans-1,3-diacetyl-2,4-diphenylcyclobutane): Synthesized via UV irradiation, these compounds bear aromatic (phenyl) and electron-withdrawing (acetyl) substituents, which stabilize the ring but limit further functionalization .
  • Squaric Acid Derivatives : Contain a square-shaped cyclobutane core with ketone groups, enabling diverse applications in materials science but requiring harsh synthetic conditions .

Stereochemical Considerations

  • This compound : Enantioselective synthesis remains challenging but achievable via chiral auxiliaries or catalysts, as demonstrated in related cyclobutane alkaloids .
  • Cyclobutane Natural Products : Often require total synthesis for stereochemical confirmation due to ambiguous spectroscopic data (e.g., reassignment of structures via synthesis) .
  • Chiral Cyclobutane Intermediates: Recent advances in organocatalysis enable enantioselective preparation (e.g., Seebach and Blackmond’s work on nitrostyrene additions) .

Stability and Reactivity

  • Ring Strain : Cyclobutane’s strain (~110 kJ/mol) is partially mitigated in this compound by the electron-donating propene group, enhancing thermal stability compared to phenyl-substituted analogs .
  • Functionalization Potential: The allylic position in this compound allows for regioselective modifications (e.g., epoxidation, hydrohalogenation), unlike photodimers with sterically hindered substituents .

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